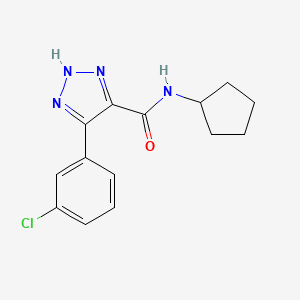

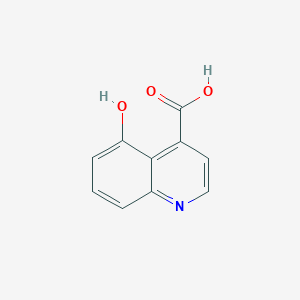

![molecular formula C19H15N5O2S B2498590 2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899736-92-6](/img/structure/B2498590.png)

2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" involves multi-step chemical reactions, starting from readily accessible precursors. These processes often utilize iminophosphoranes, aryl isocyanates, and substituted benzoylhydrazines to yield novel derivatives. For instance, synthesis routes have been developed to create pyrazolo[3,4-D]pyrimidin-4-one derivatives, demonstrating the versatility and reactivity of the core structure in forming a wide range of biologically significant compounds (Luo et al., 2019).

Molecular Structure Analysis

The molecular structure of derivatives similar to our compound of interest has been elucidated using techniques like FT-IR, 1H NMR, 13C NMR, and HRMS. These methods confirm the structural integrity and identity of synthesized compounds, revealing intricate details about the molecular framework that underpins their reactivity and potential biological activity. The study of these structures aids in understanding the interaction mechanism at the atomic level (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving "2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" and its derivatives are diverse, leading to a variety of compounds with potential biological significance. These reactions typically involve the substitution or addition at various positions of the core structure, allowing for the creation of a wide array of compounds with varied biological activities and chemical properties. For example, derivatives have been synthesized with significant herbicidal activity, demonstrating the chemical reactivity and utility of these compounds in various applications (Luo et al., 2019).

Physical Properties Analysis

The physical properties of "2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are typically assessed using analytical techniques and contribute to the understanding of how these compounds can be formulated and applied in real-world scenarios.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the utility of these compounds. Studies have shown that derivatives of "2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" exhibit a range of biological activities, such as antimicrobial, antifungal, and herbicidal effects, highlighting their potential in pharmaceutical and agricultural applications. The specificity and potency of these compounds can be attributed to their unique chemical structures and the presence of functional groups that interact with biological targets (Luo et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

A study explored the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant anti-avian influenza virus activity. These compounds were tested in vitro for their effectiveness against the influenza A virus (subtype H5N1), with several compounds demonstrating substantial antiviral activities. This suggests potential use in developing treatments for avian influenza (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Applications

Another research focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antimicrobial Applications

The synthesis of new antimicrobial additives based on pyrimidine derivatives for incorporation into polyurethane varnish and printing ink paste demonstrates the compound's utility in enhancing antimicrobial properties of coatings and inks (El‐Wahab et al., 2015).

Agricultural Applications

Research on the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives for herbicidal activity highlights the potential of these compounds in agriculture, particularly in controlling harmful plants and weeds (Luo et al., 2019).

Zukünftige Richtungen

The future directions for research on pyrazolo[3,4-d]pyrimidines likely involve the development of more selective and potent kinase inhibitors for the treatment of cancer . Several pyrazolo[3,4-d]pyrimidines are currently in clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c1-27-16-10-6-5-9-14(16)18(25)22-23-12-20-17-15(19(23)26)11-21-24(17)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPWXGZIHKEGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)

![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)